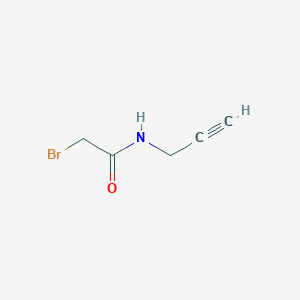
2-(3,5-Bis(trifluorométhyl)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound 2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by the presence of a boron atom within a dioxaborolane ring structure, which is further substituted with trifluoromethyl groups and tetramethyl groups. This structure is related to other boronic esters and boronic acids that have been studied for their utility in various chemical reactions and their molecular structures .
Synthesis Analysis
The synthesis of boronic ester compounds typically involves the reaction of organoboronic acids with alcohols or the hydroboration of alkenes. For example, a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was prepared using rhodium-catalyzed hydroboration of allyl phenyl sulfone . Although the specific synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not detailed in the provided papers, it can be inferred that similar methods could be applied, utilizing appropriate trifluoromethyl-substituted phenylboronic acids and diols for the esterification process.
Molecular Structure Analysis
The molecular structure of boronic esters is crucial for their reactivity and applications. For instance, the crystal structure of a related boronic ester was determined by X-ray diffraction, showing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This suggests that the boron center in such compounds is available for coordination with other molecules, which is essential for their role in catalysis and synthesis.
Chemical Reactions Analysis
Boronic esters and acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The ortho-substituent on boronic acids, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to play a crucial role in catalytic processes, such as the dehydrative amidation between carboxylic acids and amines . The presence of trifluoromethyl groups can influence the reactivity and selectivity of these compounds in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic esters are influenced by their molecular structure. The presence of trifluoromethyl groups contributes to the electron-withdrawing nature of the compound, potentially affecting its boiling point, solubility, and stability. The tetramethyl groups can increase steric bulk, which may influence the compound's reactivity and physical properties such as melting point. While the specific properties of 2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not provided, related compounds with similar substituents have been studied for their structural characteristics .
Applications De Recherche Scientifique
Production d'intermédiaires enrichis en énantiomères
Ce composé est utilisé dans la production d'intermédiaires enrichis en énantiomères par biocatalyseur à cellules entières . Le rapport substrat/catalyseur (S/C) est une cible principale pour l'application de la production asymétrique de ces intermédiaires .
Synthèse du (S)-1-[3,5-Bis(trifluorométhyl)phényl]éthanol
Il est utilisé dans la production hautement efficace du (S)-1-[3,5-Bis(trifluorométhyl)phényl]éthanol via un catalyseur à cellules entières dans un système de milieu microaérobie contenant un solvant eutectique profond .
Synthèse pharmaceutique
L'isomère optiquement actif du 3,5-bis(trifluorométhyl)phényl éthanol (3,5-BTPE) s'est révélé polyvalent en synthèse pharmaceutique . Par exemple, le ®-[3,5-bis(trifluorométhyl)phényl]éthanol (®-3,5-BTPE) est utilisé pour composer les antagonistes NK1, et le (S)-3,5-BTPE est un intermédiaire crucial d'un agent hypolipidémiant .
Synthèse de dérivés de pyrazole
Des dérivés de pyrazole substitués par 3,5-bis(trifluorométhyl)phényle sont synthétisés en tant qu'agents antimicrobiens puissants . Ces dérivés sont de puissants inhibiteurs de la croissance des bactéries Gram-positives planctoniques .
Inhibiteurs de bactéries résistantes aux médicaments
Les dérivés de pyrazole synthétisés sont de puissants inhibiteurs de la croissance des bactéries résistantes aux médicaments, notamment les entérocoques et le S. aureus résistant à la méthicilline (MRSA) .
Dérivatisation chimique de surfaces modèles amino-fonctionnalisées
L'isocyanate de 3,5-bis(trifluorométhyl)phényle est utilisé dans la dérivatisation chimique de surfaces modèles amino-fonctionnalisées .
Préparation de sels zwitterioniques d'arylaminothiocarbonylpyridinium
Ce composé est utilisé dans la préparation de sels zwitterioniques d'arylaminothiocarbonylpyridinium, via une réaction exothermique avec la 4-pyrrolidinopyridine .
Promotion de transformations organiques
Il est largement utilisé dans la promotion de transformations organiques, et le motif 3,5-bis(trifluorométhyl)phényle qui en découle est utilisé de manière omniprésente dans les catalyseurs à liaisons hydrogène .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been shown to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that 2-(3,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may have
Propriétés
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-6-8(13(16,17)18)5-9(7-10)14(19,20)21/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMXSSNJKVWXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430902 | |
| Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69807-91-6 | |
| Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



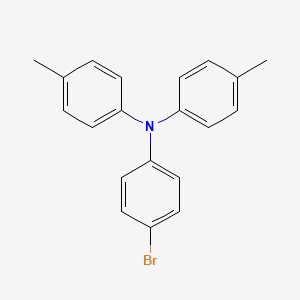
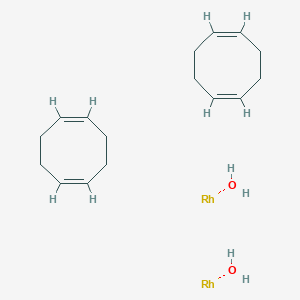
![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)
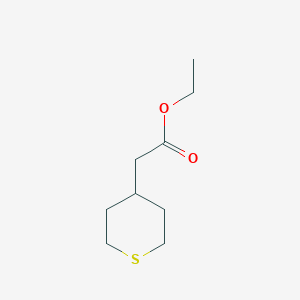
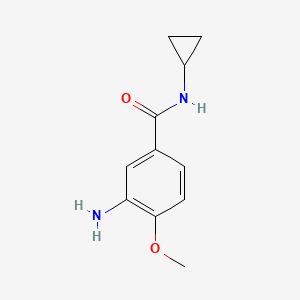

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)
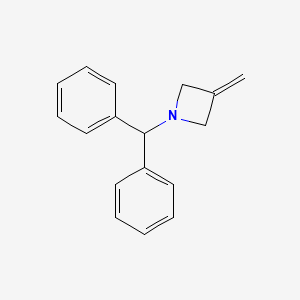
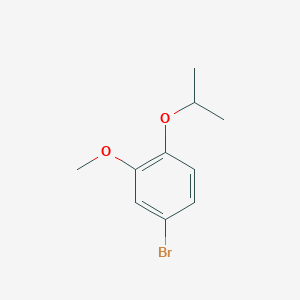
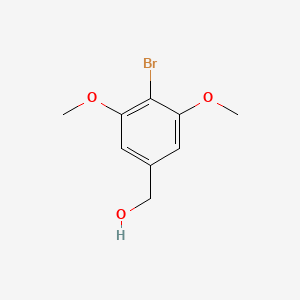
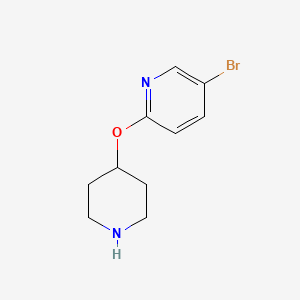
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)

